molecular formula C28H36O8 B14864799 [(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate

[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate

Cat. No.: B14864799
M. Wt: 500.6 g/mol
InChI Key: ZSAUXCVJDYCLRS-UKKUVLBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Tigloylgomisin H undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.

Common Reagents and Conditions: Common reagents used in the reactions involving tigloylgomisin H include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformations.

Major Products Formed: The major products formed from the chemical reactions of tigloylgomisin H depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Properties

Molecular Formula

C28H36O8

Molecular Weight

500.6 g/mol

IUPAC Name

[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28+/m0/s1

InChI Key

ZSAUXCVJDYCLRS-UKKUVLBLSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C

Origin of Product

United States

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